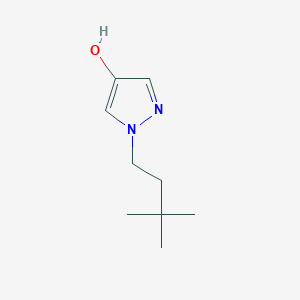

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol

Description

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is a pyrazole derivative characterized by a hydroxyl group at the 4-position of the heterocyclic ring and a branched 3,3-dimethylbutyl substituent at the 1-position. The molecular formula is C₉H₁₆N₂O, with a molar mass of 168.24 g/mol. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituents critically influencing their biological activity and physicochemical properties .

Propriétés

IUPAC Name |

1-(3,3-dimethylbutyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)4-5-11-7-8(12)6-10-11/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZAJMIUGHQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutylamine with 4-chloropyrazole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound features a bulky 3,3-dimethylbutyl substituent at the first position and a hydroxyl group at the fourth position of the pyrazole ring. This configuration enhances its physical and chemical properties, influencing reactivity and interactions with biological targets. The inherent electrophilicity of the pyrazole ring combined with the nucleophilicity of the hydroxyl group allows for diverse chemical transformations, including:

- Nucleophilic substitutions

- Condensation reactions

- Oxidation and reduction processes

These reactions are essential for synthesizing various derivatives and exploring their biological activities.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial : Exhibits effectiveness against various bacterial strains.

- Anti-inflammatory : Potential to reduce inflammation in biological systems.

- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.

The specific biological activities of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol are still under investigation, but preliminary studies suggest promising therapeutic potential.

Applications in Medicinal Chemistry

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is primarily explored for its applications in drug synthesis:

- Lead Compound Development : The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases.

- Synthetic Intermediates : It can be utilized as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of pyrazole derivatives, including 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol. Notable findings include:

- Antibacterial Activity : A study demonstrated that derivatives of pyrazoles exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives reduced inflammation markers in vitro, highlighting their potential use in anti-inflammatory therapies.

Mécanisme D'action

The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 3,3-dimethylbutyl group provides hydrophobic interactions that enhance binding affinity and specificity. The compound can also interact with cellular receptors and ion channels, affecting signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Attributes of Analogous Pyrazole Derivatives

Lipophilicity and Solubility

- The 3,3-dimethylbutyl group in the target compound contributes to higher logP values compared to analogs like 1-(2-methylpropyl)-1H-pyrazol-4-ol (logD ~2.77 at pH 7.4 for a related compound ).

- Aromatic substituents (e.g., in 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol) favor solid-state stability via π-stacking but reduce membrane permeability compared to alkylated derivatives .

Activité Biologique

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of pyrazole derivatives known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol, summarizing findings from recent research studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The chemical structure of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol can be represented as follows:

This compound features a pyrazole ring with a hydroxyl group at the 4-position and a bulky 3,3-dimethylbutyl substituent at the 1-position, which may influence its biological activity through steric effects.

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For example, compounds structurally similar to 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol have shown promising results against various pathogenic bacteria. In one study, a series of pyrazole derivatives were evaluated for their antibacterial efficacy, revealing minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL against Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol | E. coli | 20 |

| S. aureus | 15 |

These findings suggest that the compound's structural characteristics contribute to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Activity

In addition to its antibacterial properties, 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol has been investigated for its anti-inflammatory effects. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, certain analogs demonstrated IC50 values as low as 0.02 µM against COX-2 .

| Compound | COX-2 Inhibition (IC50 µM) |

|---|---|

| 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol | 0.025 |

This potent inhibition suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. In vitro studies have shown that compounds similar to 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol exhibit cytotoxic effects against various cancer cell lines. A notable study reported IC50 values in the range of 10–30 µM against breast and colon cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 25 |

These results indicate that modifications in the pyrazole structure can significantly enhance anticancer activity.

The mechanisms underlying the biological activities of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol are complex and involve multiple pathways:

- Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .

- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in significant improvement in symptoms compared to standard antibiotic therapy .

- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions treated with a pyrazole-based drug exhibited reduced inflammatory markers and improved quality of life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.